1-(2-ethynylphenyl)-1H-pyrazole
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Overview
Description
1-(2-ethynylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethynylphenyl)-1H-pyrazole typically involves the following steps:
Sonogashira Coupling: The ethynyl group is introduced to the phenyl ring through a Sonogashira coupling reaction.
Cyclization: The resulting 2-ethynylphenyl intermediate undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-ethynylphenyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-ethynylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethynylphenyl)-1H-indole
- 1-(2-ethynylphenyl)-1H-imidazole
- 1-(2-ethynylphenyl)-1H-triazole
Uniqueness
1-(2-ethynylphenyl)-1H-pyrazole is unique due to its specific structural features, such as the ethynyl group attached to the phenyl ring and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8N2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)pyrazole |
InChI |
InChI=1S/C11H8N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h1,3-9H |
InChI Key |
ZOWARCKCWYMCJA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1N2C=CC=N2 |
Origin of Product |
United States |
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